(R)-(+)-Cathinone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

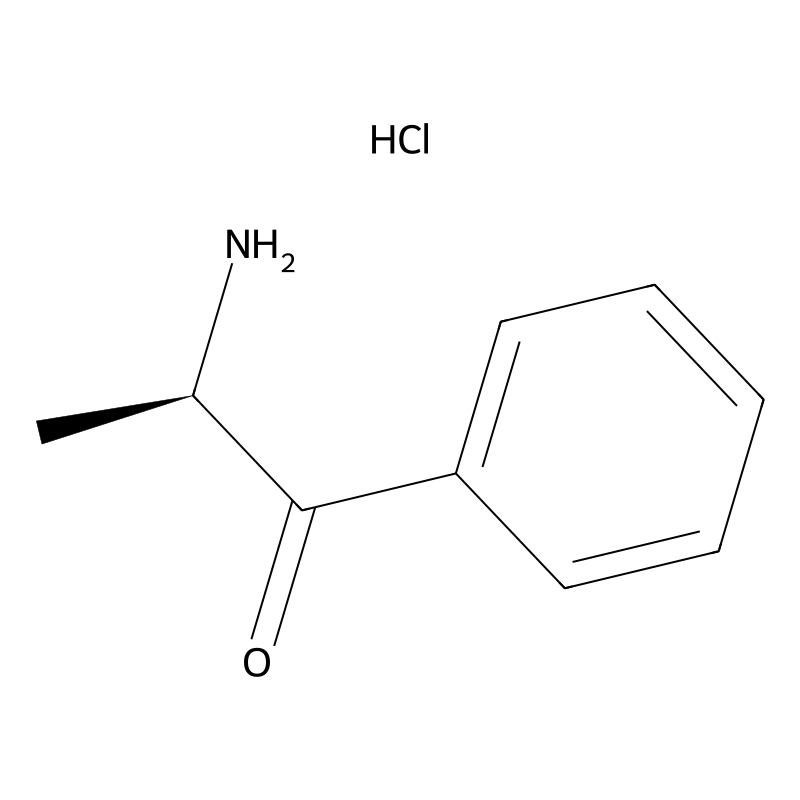

(R)-(+)-Cathinone hydrochloride is a chiral compound belonging to the cathinone class, which are beta-keto analogs of amphetamines. Its molecular formula is C₉H₁₁NO·HCl, and it has a molecular weight of 185.65 g/mol. The compound is recognized for its stimulant properties and is often associated with recreational drug use, particularly in the context of substances derived from the khat plant (Catha edulis) .

The structure of (R)-(+)-Cathinone hydrochloride consists of a phenyl group attached to a propanone backbone, with an amine functional group. This configuration is responsible for its psychoactive effects, which are similar to those of amphetamines .

- Reduction: It can be reduced to form (R)-(+)-norpseudoephedrine through catalytic hydrogenation.

- Alkylation: The amine group can participate in nucleophilic substitution reactions, allowing for the synthesis of various derivatives.

- Acylation: The amine can also react with acyl chlorides to form amides.

These reactions highlight the compound's versatility in organic synthesis and its potential for producing derivatives with varying biological activities .

Several synthetic routes have been developed for producing (R)-(+)-Cathinone hydrochloride:

- From Phenylacetone:

- Phenylacetone is reacted with ammonia in the presence of reducing agents to yield (R)-(+)-Cathinone.

- From Khat Extracts:

- Extraction from the khat plant followed by purification processes can yield the compound in its natural form.

- Chiral Synthesis:

While primarily known for its recreational use, (R)-(+)-Cathinone hydrochloride has potential applications in medicinal chemistry. Research suggests it could be used in:

- Pharmaceuticals: As a stimulant or appetite suppressant.

- Forensic Science: As a reference standard for identifying cathinones in biological samples.

- Research: In studies exploring the mechanisms of action of stimulants on neurotransmitter systems .

Interaction studies have focused on how (R)-(+)-Cathinone hydrochloride interacts with various neurotransmitter systems:

- Dopaminergic System: It enhances dopamine release, which is linked to its euphoric effects.

- Serotonergic System: Some studies suggest that it may also affect serotonin levels, contributing to mood enhancement.

- Adrenergic System: Increased norepinephrine release leads to heightened alertness and physical performance .

These interactions underline the compound's complexity and potential implications for both therapeutic use and abuse.

(R)-(+)-Cathinone hydrochloride shares similarities with several other compounds in the cathinone class and related stimulants. Notable similar compounds include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cathinone | Natural alkaloid | Found in khat; less potent than (R)-(+)-Cathinone |

| Methcathinone | Synthetic derivative | More potent stimulant effects; higher abuse potential |

| Methylone | Synthetic cathinone | Known as "bath salts"; has empathogenic effects |

| 4-Methylmethcathinone | Designer drug | Increased potency compared to cathinone; associated with severe side effects |

(R)-(+)-Cathinone hydrochloride is unique due to its specific stereochemistry, which influences its pharmacological profile and effects compared to these similar compounds .

UNII

Sequence

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant